molecular formula C7H6F2N2O4S B10844365 4-Nitrophenyl-difluoromethanesulfonamide

4-Nitrophenyl-difluoromethanesulfonamide

Cat. No.: B10844365
M. Wt: 252.20 g/mol
InChI Key: WUEDWPOZFNFODO-UHFFFAOYSA-N
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Description

4-Nitrophenyl-difluoromethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of a nitrophenyl group, a difluoromethanesulfonamide group, and its unique chemical structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl-difluoromethanesulfonamide can be achieved through several methods. One common approach involves the reaction of 4-nitrophenyl benzylsulfonate with difluoromethanesulfonamide under controlled conditions . The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using spectroscopic techniques to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl-difluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Reduction: 4-Aminophenyl-difluoromethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-nitrophenyl-difluoromethanesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for

Properties

Molecular Formula

C7H6F2N2O4S

Molecular Weight

252.20 g/mol

IUPAC Name

difluoro-(4-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C7H6F2N2O4S/c8-7(9,16(10,14)15)5-1-3-6(4-2-5)11(12)13/h1-4H,(H2,10,14,15)

InChI Key

WUEDWPOZFNFODO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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